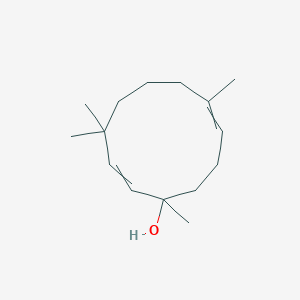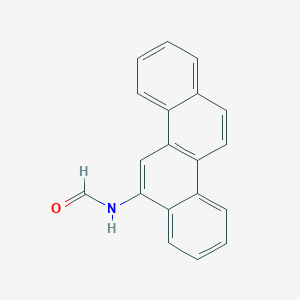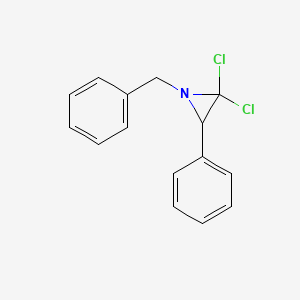
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound is structurally similar but lacks the hydroxyl groups at positions 4 and 8.
3,4-Dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur in the heterocyclic ring.
4H-1-Benzothiopyran, 2,3-dihydro-: Another similar compound with slight structural variations.
Uniqueness
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is unique due to the presence of hydroxyl groups at positions 4 and 8, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.
Propiedades
Número CAS |
112107-89-8 |
|---|---|
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-thiochromene-4,8-diol |
InChI |
InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2 |
Clave InChI |
YUZVRWYSCAVAPY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C1O)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



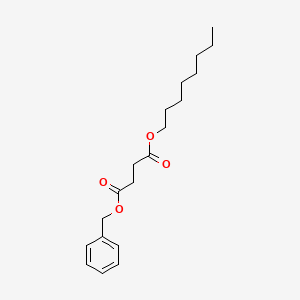
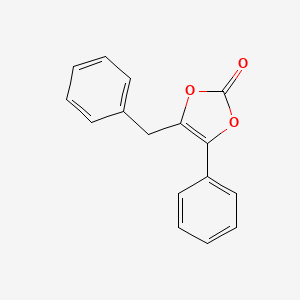
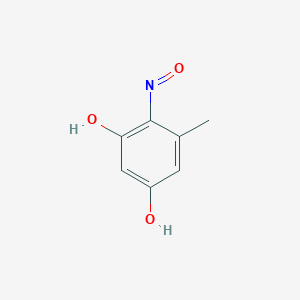
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
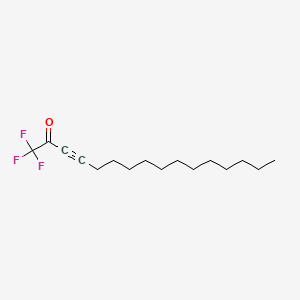
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)



